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Abstract
PF-06873600 is a first-in-class, orally bioavailable small molecule inhibitor of cyclin-dependent

kinases (CDK) 2, 4, and 6.[1][2] Its development was driven by the need to overcome

resistance to existing CDK4/6 inhibitors, a significant clinical challenge in the treatment of

hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-)

breast cancer. By targeting CDK2 in addition to CDK4 and CDK6, PF-06873600 aims to

provide a more durable therapeutic response. This technical guide details the discovery,

mechanism of action, preclinical development, and clinical evaluation of PF-06873600,

providing researchers and drug development professionals with a comprehensive

understanding of this novel therapeutic agent.

Introduction: The Rationale for a CDK2/4/6 Inhibitor
The inhibition of CDK4 and CDK6 has proven to be a successful therapeutic strategy in

HR+/HER2- breast cancer. However, a significant portion of patients either do not respond or

develop resistance to these therapies. Preclinical studies have identified that reactivation of the

cell cycle, often through the upregulation of Cyclin E and subsequent activation of CDK2, is a

key mechanism of resistance to CDK4/6 inhibitors. This provided a strong rationale for the

development of a compound that could simultaneously inhibit CDK2, CDK4, and CDK6 to

preemptively address this resistance mechanism.[3][4]
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Discovery and Lead Optimization
The discovery of PF-06873600 was the result of a focused drug discovery program at Pfizer.[2]

The process involved the optimization of a chemical series of CDK2/4/6 inhibitors, employing

techniques such as structure-based drug design and Free-Wilson analysis to enhance potency

and selectivity.[2][5] Molecular dynamics simulations were also utilized to gain insights into the

molecular interactions driving selectivity, particularly against the anti-target CDK9.[2][5] The

optimization process led to the identification of PF-06873600 (designated as compound 22 in

the primary publication) as a clinical candidate with a favorable overall profile, including high

potency, selectivity, and desirable ADME (absorption, distribution, metabolism, and excretion)

properties.[2][5]

Mechanism of Action
PF-06873600 exerts its anti-cancer effects by inhibiting the kinase activity of CDK2, CDK4, and

CDK6.[6] These kinases are critical regulators of the cell cycle. CDK4 and CDK6, in complex

with D-type cyclins, initiate the phosphorylation of the retinoblastoma protein (Rb). This

phosphorylation releases the transcription factor E2F, allowing for the expression of genes

required for the G1 to S phase transition. CDK2, in complex with Cyclin E, further

phosphorylates Rb to promote S-phase entry and progression. By inhibiting these three CDKs,

PF-06873600 effectively blocks Rb phosphorylation, leading to cell cycle arrest at the G1/S

checkpoint and subsequent inhibition of tumor cell proliferation.[6]

Below is a diagram illustrating the CDK2/4/6 signaling pathway and the point of intervention by

PF-06873600.
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Caption: The CDK2/4/6 signaling pathway in cell cycle progression.

Preclinical Evaluation
In Vitro Potency and Selectivity
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PF-06873600 demonstrated potent inhibition of its target kinases. The inhibitory constants (Ki)

were determined to be 0.1 nM for CDK2, 1.2 nM for CDK4, and 0.1 nM for CDK6.[6] The

compound also showed good selectivity against a panel of other kinases, a critical factor for

minimizing off-target effects.

Target Ki (nM)

CDK2 0.1

CDK4 1.2

CDK6 0.1

Table 1: In vitro inhibitory activity of PF-

06873600 against target kinases.

In Vivo Efficacy in Xenograft Models
The anti-tumor activity of PF-06873600 was evaluated in various cancer cell line-derived

xenograft (CDX) and patient-derived xenograft (PDX) models. In preclinical studies, PF-

06873600 demonstrated robust anti-tumor activity as a single agent and in combination with

endocrine therapy in multiple in vivo tumor models.[3][4] For instance, in a CCNE1-amplified

ovarian cancer xenograft model, PF-06873600 showed significant tumor growth inhibition. It

was also effective in models of CDK4/6 inhibitor-resistant breast cancer.

Clinical Development
PF-06873600 entered a first-in-human, Phase I/IIa clinical trial (NCT03519178) to evaluate its

safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity.[3]

The study enrolled patients with various advanced solid tumors, including HR+/HER2- breast

cancer, triple-negative breast cancer, and ovarian cancer.[3]

The diagram below outlines the workflow of the Phase I/IIa clinical trial.

Patient Enrollment
(Advanced Solid Tumors) Part 1: Dose Escalation

Part 1A: Single Agent
Dose Escalation

Part 1B: Combination with
Endocrine Therapy Dose Finding

Part 1C: Modified Release
Formulation

Recommended Dose for
Expansion (RDE) Determined Part 2: Dose Expansion

Part 2A: Combination with Fulvestrant
in CDK4/6i-pretreated HR+/HER2- mBC

Part 2C: Combination with Fulvestrant
in CDK4/6i-naïve HR+/HER2- mBC

Primary Endpoints:
- Safety & Tolerability

- MTD/RDE
Secondary Endpoints:

- PK, PD
- Anti-tumor Activity (ORR)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.researchgate.net/figure/Cyclin-CDK-E2F-Rb-pathway-with-estrogen-signaling-resulting-in-amplification-of-cyclin-D_fig1_377554026
https://pmc.ncbi.nlm.nih.gov/articles/PMC1073679/
https://cdn.clinicaltrials.gov/large-docs/78/NCT03519178/Prot_000.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC1073679/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1073679/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow of the Phase I/IIa clinical trial for PF-06873600.

Clinical Trial Results
The Phase I dose-escalation part of the study established a recommended dose for expansion

(RDE) of 25 mg twice daily.[3] The most common treatment-related adverse events were

nausea, anemia, and fatigue.[3] Preliminary efficacy data from the dose-expansion cohorts

showed clinical activity in patients with HR+/HER2- metastatic breast cancer. In CDK4/6

inhibitor-pretreated patients (Part 2A), the objective response rate (ORR) was 6.7%.[3] In

CDK4/6 inhibitor-naïve patients (Part 2C), the ORR was 22.7%.[3]

Cohort Treatment
Objective Response Rate
(ORR)

Part 2A
PF-06873600 + Fulvestrant

(post-CDK4/6i)
6.7%

Part 2C
PF-06873600 + Fulvestrant

(CDK4/6i-naïve)
22.7%

Table 2: Preliminary efficacy of

PF-06873600 in combination

with fulvestrant in HR+/HER2-

metastatic breast cancer.

Experimental Protocols
In Vitro Kinase Assays
Detailed protocols for the in vitro kinase assays are typically found in the supplementary

information of the primary publication.[2] Generally, these assays involve incubating the purified

recombinant CDK/cyclin complexes with a peptide substrate and ATP in the presence of

varying concentrations of the inhibitor. The kinase activity is then measured by quantifying the

amount of phosphorylated substrate, often using a fluorescence-based method.

Cell-Based Assays
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Cell proliferation assays were conducted to determine the effect of PF-06873600 on cancer cell

growth. A common method is the use of a reagent such as CellTiter-Glo®, which measures ATP

levels as an indicator of cell viability. Cells are seeded in multi-well plates, treated with a range

of inhibitor concentrations, and cell viability is measured after a set incubation period (e.g., 72

hours).

In Vivo Xenograft Studies
Animal studies were performed in accordance with institutional guidelines. For xenograft

studies, human cancer cells are implanted subcutaneously into immunocompromised mice.

Once tumors reach a specified size, mice are randomized into treatment and control groups.

The investigational drug is administered orally at a defined dose and schedule. Tumor volume

is measured regularly to assess treatment efficacy. At the end of the study, tumors may be

excised for pharmacodynamic biomarker analysis.

Conclusion
PF-06873600 represents a rational and innovative approach to overcoming resistance to

CDK4/6 inhibitors in breast cancer and potentially other malignancies. Its discovery and

development have been guided by a strong understanding of the underlying biology of the cell

cycle and mechanisms of drug resistance. The preclinical data demonstrated potent and

selective inhibition of CDK2, 4, and 6, leading to significant anti-tumor activity. The early clinical

trial results have shown a manageable safety profile and encouraging signs of clinical activity.

Further clinical investigation is warranted to fully elucidate the therapeutic potential of PF-

06873600 in various cancer settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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